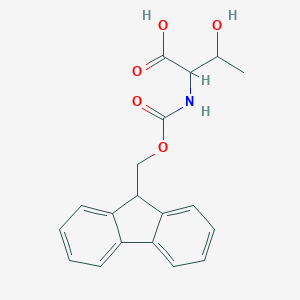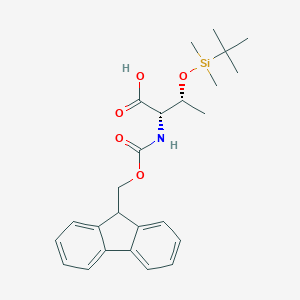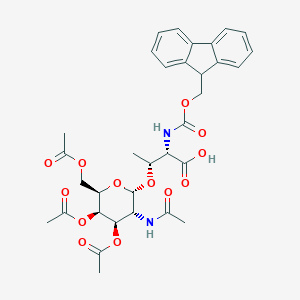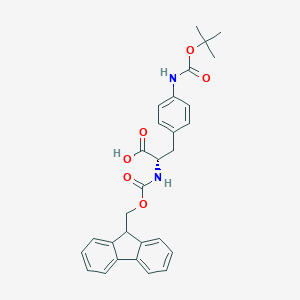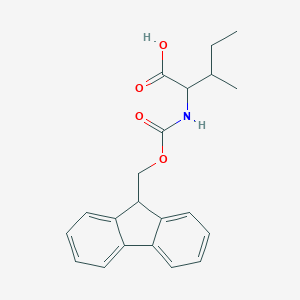
Fmoc-L-异亮氨酸
描述
Fmoc-L-isoleucine, also known as Fmoc-Ile-OH, is an Fmoc-modified isoleucine . It has a strong affinity for peptides and proteins and can be used to synthesize other active compounds .
Synthesis Analysis
Fmoc-L-isoleucine is frequently used as a protecting group for amines . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . Another common method for introducing the Fmoc group is through 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which may itself be obtained by the reaction of Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .
Molecular Structure Analysis
The molecular formula of Fmoc-L-isoleucine is C21H23NO4 . Its molar mass is 353.42 g/mol .
Chemical Reactions Analysis
The Fmoc group in Fmoc-L-isoleucine is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Physical And Chemical Properties Analysis
Fmoc-L-isoleucine is a white or off-white powder . Its melting point ranges from 140 to 155 ºC .
科学研究应用
Peptide Synthesis
Fmoc-Ile-OH is widely used in peptide synthesis , particularly in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process, allowing for the sequential addition of amino acids to form peptides .
Tissue Engineering
In the realm of tissue engineering , Fmoc-Ile-OH derivatives can be utilized to create self-assembling hydrogels. These hydrogels can provide a scaffold for cell adhesion, survival, and duplication, which is crucial for tissue regeneration applications . The ability of Fmoc-Ile-OH to form rigid structures makes it suitable for creating materials that can support the growth of new tissues.
C-H Activation Reactions
In chemical synthesis , Fmoc-Ile-OH serves as a ligand in C-H activation reactions. This application is crucial for creating complex organic molecules with high precision and efficiency .
作用机制
Target of Action
Fmoc-Ile-OH, also known as Fmoc-L-isoleucine, is primarily used as a protecting group for amines in peptide synthesis . The primary target of Fmoc-Ile-OH is the amine group of isoleucine, which it protects during the peptide assembly process .
Mode of Action
The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This reaction results in the formation of a carbamate linkage, effectively protecting the amine group from further reactions. The Fmoc group is base-labile, meaning it can be rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
Fmoc-Ile-OH plays a crucial role in the solid-phase peptide synthesis (SPPS) pathway . It allows for the stepwise elongation of the peptide chain by enabling the controlled addition of isoleucine at specific positions .
Result of Action
The primary result of Fmoc-Ile-OH’s action is the successful synthesis of peptides with isoleucine residues at desired positions . By protecting the amine group during synthesis, Fmoc-Ile-OH allows for the controlled addition of isoleucine, facilitating the creation of complex peptide structures .
Action Environment
The action of Fmoc-Ile-OH is influenced by various environmental factors. For instance, the efficiency of the Fmoc group’s removal is dependent on the presence of a base . Additionally, the stability of Fmoc-Ile-OH can be affected by temperature and pH. It is typically stored at a temperature between 2-8°C . The specific conditions under which Fmoc-Ile-OH is used can significantly impact its efficacy in peptide synthesis.
未来方向
Fmoc-L-isoleucine and other Fmoc protected single amino acids have attracted great interest due to their ease of synthesis and applications as functional materials . They serve as excellent bio-organic scaffolds for diverse applications . The ability to control the morphologies resulting from self-assembly of Fmoc modified aliphatic single amino acids can be tuned by control of the environmental parameters . This opens up new possibilities for the design of distinct micro/nanostructures through a bottom-up approach .
属性
IUPAC Name |
(2S,3S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXVFEIPAZSXRGM-DJJJIMSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315561 | |
| Record name | N-Fmoc-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-L-isoleucine | |
CAS RN |
71989-23-6 | |
| Record name | N-Fmoc-L-isoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-23-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Fmoc-L-isoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-isoleucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.302 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What kind of self-assembled structures does Fmoc-Ile-OH form, and how do these structures change under different conditions?
A1: [] Fmoc-Ile-OH exhibits interesting morphology depending on concentration and temperature. At room temperature, it forms fiber-like structures at both low and high concentrations. Interestingly, upon heating, it transitions to form tube-like structures at lower concentrations while maintaining the fiber-like morphology at higher concentrations. This suggests that temperature plays a crucial role in dictating the final assembled structure of Fmoc-Ile-OH.
Q2: Besides Fmoc-Ile-OH, were other Fmoc-protected amino acids studied, and how do their self-assembling properties compare?
A2: [] Yes, the researchers investigated the self-assembly of other Fmoc-protected aliphatic amino acids, including Fmoc-alanine (Fmoc-Ala-OH), Fmoc-leucine (Fmoc-Leu-OH), and Fmoc-valine (Fmoc-Val-OH). Each displayed distinct self-assembly behaviors under varying conditions, highlighting the influence of the amino acid side chain on the final morphology. For example, Fmoc-Ala-OH consistently formed flower-like structures, while Fmoc-Leu-OH formed flowers at room temperature that transitioned to tubes upon heating. These findings emphasize the structural diversity achievable by simply modifying the amino acid component.
Q3: What future research directions are suggested for these self-assembling Fmoc-amino acids?
A4: [] The authors suggest further characterization of the self-assembled structures using advanced microscopy and spectroscopy techniques. This will help elucidate the specific interactions driving the self-assembly process. Furthermore, exploring the potential applications of these self-assembled structures, perhaps as scaffolds for tissue engineering or in drug delivery systems, represents an exciting future direction.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



